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molecular formula C14H15BrN2O3 B8775837 Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester

Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester

Cat. No. B8775837
M. Wt: 339.18 g/mol
InChI Key: VEXOOGGZELXXEP-UHFFFAOYSA-N
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Patent
US07709645B2

Procedure details

2,2-Dimethyl-propionic acid 5-bromo-pyrrolo[2,3-b]pyridin-1-ylmethyl ester (4.09 g, 13.14 mmol) was dissolved in N,N-dimethylformamide (4 ml), and phosphorus oxy-chloride (1.33 ml) was added. The reaction mixture was stirred for 18 hours at 50° C. The reaction was quenched with saturated, aqueous sodium bicarbonate, and the mixture was extracted with dichloromethane. The organic layer was dried over sodium sulfate, concentrated, and purified by flash chromatography (0-100% (ethyl acetate in hexanes) to give 3.65 g (82%) of 2,2-dimethyl-propionic acid 5-bromo-3-formyl-pyrrolo[2,3-b]pyridin-1-ylmethyl ester. MS: m/z 338.0+340.0 (M+H+).
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([CH2:11][O:12][C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])[C:5]2=[N:6][CH:7]=1.P(Cl)(Cl)(Cl)=O.CN(C)[CH:26]=[O:27]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH:26]=[O:27])=[CH:9][N:8]([CH2:11][O:12][C:13](=[O:18])[C:14]([CH3:15])([CH3:17])[CH3:16])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2)COC(C(C)(C)C)=O
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.33 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated, aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-100% (ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C=C2C=O)COC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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